molecular formula C17H14F3N3O2S B362774 4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide CAS No. 881939-56-6

4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide

Cat. No.: B362774
CAS No.: 881939-56-6
M. Wt: 381.4g/mol
InChI Key: YFRFQERSTIPKHP-UHFFFAOYSA-N
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Description

4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide is a complex organic compound that features a quinoline core structure substituted with a trifluoromethyl group and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated quinoline under palladium catalysis.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction may yield amines or alcohols.

Scientific Research Applications

4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: Such as 4-hydroxyquinoline and 2-hydroxyquinoline.

    Trifluoromethylated compounds: Such as fluoroquinolones.

Uniqueness

4-((2-Methyl-7-(trifluoromethyl)quinolin-4-yl)amino)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F3N3O2S/c1-10-8-15(23-12-3-5-13(6-4-12)26(21,24)25)14-7-2-11(17(18,19)20)9-16(14)22-10/h2-9H,1H3,(H,22,23)(H2,21,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFRFQERSTIPKHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=CC(=CC2=N1)C(F)(F)F)NC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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